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molecular formula C12H12ClF3N2O3 B8283784 tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate

tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate

Cat. No. B8283784
M. Wt: 324.68 g/mol
InChI Key: WXPSYJXMUMXEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436003B2

Procedure details

8 g (35 mmol) of tert-butyl(6-chloropyridin-2-yl)carbamate (Example 3A) were initially charged in 100 ml of THF and cooled to −50° C. 55 ml (87 mmol) of butyllithium (1.6 N) were added dropwise. After the dropwise addition had ended, the reaction was slowly warmed to −10° C. and stirred at 0° C. for 2 h. The mixture was then cooled again to −40° C., and 12.8 g (70 mmol) of 4-(trifluoroacetyl)morpholine (Example 10A), dissolved in 4 ml of THF, were added. The reaction solution was stirred at −40° C. for 1 h and then, at −40° C., poured into 1 l of ethyl acetate and 350 ml of ammonium chloride solution and extracted. The organic phase was separated off, dried over magnesium sulfate and concentrated on a rotary evaporator. The reaction mixture was chromatographed on silica gel (mobile phase cyclohexane/ethyl acetate 10:1). This gave 9 g (79% of theory) of the product as an oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[N:9]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[F:21][C:22]([F:32])([F:31])[C:23](N1CCOCC1)=[O:24].[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[C:13]([C:23](=[O:24])[C:22]([F:32])([F:31])[F:21])=[CH:12][CH:11]=[C:10]([Cl:14])[N:9]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
FC(C(=O)N1CCOCC1)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled again to −40° C.
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at −40° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The reaction mixture was chromatographed on silica gel (mobile phase cyclohexane/ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1C(C(F)(F)F)=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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